Limonene

Description

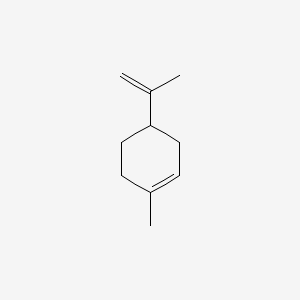

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | limonene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Limonene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-73-0 | |

| Record name | Polylimonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2029612 | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dipentene appears as a colorless liquid with an odor of lemon. Flash point 113 °F. Density about 7.2 lb /gal and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent for rosin, waxes, rubber; as a dispersing agent for oils, resins, paints, lacquers, varnishes, and in floor waxes and furniture polishes., Liquid, Colorless liquid with a citrus-like odor; [ChemIDplus], A colorless liquid with an odor of lemon. | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

352 °F at 760 mmHg (USCG, 1999), Colorless liquid; lemon-like odor. Specific gravity: 0.857 at 15.5 °C/15.5 °C; BP: 175-176 °C; Refractive index: 1.473 at 20 °C. Miscible with alcohol; insoluble in water /Limonene, inactive/, 352 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

115 °F (USCG, 1999), 45 °C, 113 °F (45 °C) (Close cup), 115 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 7.57 mg/L at 25 °C, Miscible with alcohol, Miscible with alcohol, ether. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.842 at 69.8 °F (USCG, 1999) - Less dense than water; will float, 0.8402 at 20.85 °C/4 °C, 0.842 at 69.8 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.7 (Air = 1) | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.55 [mmHg], 1.55 mm Hg at 25 °C /extrapolated/ | |

| Record name | Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities are mainly other monoterpenes, such as myrcene (7-methyl-3-methylene-1,6-octadiene), alpha-pinene (2,6,6-trimethyl-bicyclo[3.1.1]hept-2-ene), alpha-pinene (6,6-dimethyl-2-methylene-bicyclo[3.1.1]heptane), sabinene (2-methyl-5-(1-methylethyl)-bicyclo[3.1.0]hexan-2-ol), and Gamma3-carene ((1S-cis)-3,7,7-trimethyl-bicyclo[4.1.0]hept-2-ene). | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless mobile liquid, Clear to light yellow liquid | |

CAS No. |

138-86-3, 5989-27-5, 7705-14-8, 8016-20-4, 9003-73-0 | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Limonene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LIMONENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 1-methyl-4-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1-methyl-4-(1-methylvinyl)cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | limonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIMONENE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MC3I34447 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polylimonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032473 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-40 °F (USCG, 1999), -95.5 °C, -40 °F | |

| Record name | DIPENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3303 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1809 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LIMONENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/797 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Advanced Biosynthetic Pathways and Metabolic Engineering

Plant Biosynthesis: Methylerythritol 4-Phosphate (MEP) Pathway Integration

In plants, the biosynthesis of limonene (B3431351) primarily occurs within plastids and utilizes the methylerythritol 4-phosphate (MEP) pathway for the supply of its five-carbon precursors. researchgate.netacademicjournals.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.netacademicjournals.org

Geranyl Diphosphate (B83284) (GPP) Formation and Limonene Synthase Catalysis

The MEP pathway culminates in the formation of two isomeric five-carbon molecules: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). academicjournals.org These are the fundamental building blocks for all terpenoids. Geranyl diphosphate (GPP), the direct precursor to limonene, is formed through the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPPS). researchgate.net

The final and decisive step in limonene biosynthesis is the cyclization of GPP, catalyzed by the enzyme limonene synthase (LS). researchgate.netwikipedia.org This enzyme facilitates an intramolecular cyclization of the linear GPP molecule to form the characteristic cyclic structure of limonene. nih.govresearchgate.net The reaction mechanism involves an initial ionization of GPP to a geranyl cation, followed by a series of conformational changes and ring closure to yield the limonene product. nih.govnih.gov The stereochemistry of the final product, either (+)-limonene or (-)-limonene (B1674923), is determined by the specific isoform of limonene synthase. nih.gov

Genetic Regulation of Limonene Biosynthesis in Plant Systems

The production of limonene in plants is a tightly regulated process, influenced by genetic and developmental factors. The expression of genes encoding key enzymes in the MEP pathway and limonene synthase itself is often tissue-specific and can be induced by various environmental cues. For instance, studies in Perilla frutescens have identified specific genes that control the induction of monoterpene biosynthesis and the activity of limonene synthase, highlighting the genetic basis for chemotypic variations within a species. ndl.go.jp In citrus species, the abundance of different terpenes, including limonene, changes with the developmental stage of the fruit, and this is correlated with the differential expression of numerous genes, including terpene synthase (TPS) genes and transcription factors. mdpi.com Overexpression of a cytosolic limonene synthase in transgenic tobacco plants has demonstrated that while a GPP pool exists in the cytosol, it is limited, underscoring the compartmentalization and regulation of precursor supply. academicjournals.org

Microbial Biosynthesis: Mevalonate (B85504) (MVA) Pathway and Heterologous Expression Systems

Microorganisms offer a promising alternative for limonene production through metabolic engineering. Unlike plants, many microbes, including the commonly used yeast Saccharomyces cerevisiae, naturally utilize the mevalonate (MVA) pathway to synthesize IPP and DMAPP from acetyl-CoA. researchgate.netijbbku.com This pathway provides the necessary precursors for heterologous limonene production when a plant-derived limonene synthase gene is introduced. ijbbku.comsemanticscholar.org

Engineering Escherichia coli for Enhanced Limonene Production

Escherichia coli has been extensively engineered for limonene production by introducing the MVA pathway, as it does not naturally possess it. ijbbku.comnih.govgenscript.com This involves the heterologous expression of a series of genes encoding the enzymes of the MVA pathway, often from Saccharomyces cerevisiae or other organisms. ijbbku.comresearchgate.net Once the precursor GPP is available, the introduction of a limonene synthase gene from a plant source, such as Mentha spicata (spearmint), directs the flux towards limonene. ijbbku.comnih.gov

Significant improvements in limonene titers have been achieved through various metabolic engineering strategies in E. coli. These include optimizing the expression levels of MVA pathway enzymes to balance the metabolic flux and avoid the accumulation of toxic intermediates. acs.org For example, a strain containing all the mevalonate pathway genes on a single plasmid achieved limonene titers of over 400 mg/L from glucose. nih.govgenscript.com Further process optimization, such as using fed-batch fermentation and in situ product removal, has led to gram-scale production, with titers reaching up to 3.6 g/L. nih.gov

| Organism | Engineering Strategy | Key Genes/Pathways | Reported Limonene Titer |

| Escherichia coli | Heterologous expression of MVA pathway and limonene synthase. | MVA pathway genes, Mentha spicata limonene synthase. | >400 mg/L nih.govgenscript.com |

| Escherichia coli | Fed-batch fermentation with an organic phase for in situ product removal. | Optimized MVA pathway and limonene synthase expression. | 3.6 g/L nih.gov |

| Escherichia coli | Cell-free system using enriched lysates. | MVA pathway enzymes, limonene synthase. | 90.2 mg/L oup.com |

Engineering Saccharomyces cerevisiae for Orthogonal Limonene Biosynthesis

Saccharomyces cerevisiae is another attractive host for limonene production due to its native MVA pathway. ijbbku.comacs.org However, the endogenous metabolic flux towards GPP is often a limiting factor. To circumvent this, an "orthogonal" biosynthetic pathway has been engineered. acs.orgnih.gov This approach involves introducing a neryl diphosphate synthase (NDPS1) which converts IPP and DMAPP to neryl diphosphate (NPP), an isomer of GPP. A plant-derived limonene synthase that can utilize NPP is then co-expressed, creating a synthetic pathway that is orthogonal to the native metabolism. acs.orgnih.gov

This orthogonal engineering strategy, combined with the downregulation of competing pathways, has led to significant increases in limonene production. For instance, by chromosomally regulating the expression of ERG20, a gene that diverts GPP to other products, an engineered strain produced 917.7 mg/L of limonene in fed-batch fermentation. nih.gov Further optimization of precursor supply, such as enhancing the acetyl-CoA and NADPH pools, and compartmentalizing the pathway in mitochondria, has pushed limonene titers to as high as 2.63 g/L in a 3 L fermenter. acs.org

| Organism | Engineering Strategy | Key Genes/Pathways | Reported Limonene Titer |

| Saccharomyces cerevisiae | De novo synthesis. | Heterologous limonene synthase. | 46.96 mg/L acs.org |

| Saccharomyces cerevisiae | Orthogonal biosynthetic pathway. | SlNDPS1, plant limonene synthase, downregulation of ERG20. | 917.7 mg/L nih.gov |

| Saccharomyces cerevisiae | Combinatorial engineering, mitochondrial compartmentalization. | Enhanced acetyl-CoA and NADPH supply, optimized limonene synthase expression. | 2.63 g/L acs.org |

| Saccharomyces cerevisiae | Overexpression of key MVA pathway genes. | tHMGR1, ERG12, IDI1. | 62.31 mg/L oup.com |

Cyanobacterial Biosynthesis of Limonene

Cyanobacteria present a unique platform for limonene production as they are photosynthetic and can directly convert CO2 into limonene using light energy. ijbbku.compnas.orgnih.gov These organisms utilize the MEP pathway, similar to plants, to produce the IPP and DMAPP precursors. pnas.orgnih.gov The heterologous expression of a limonene synthase gene is sufficient to enable limonene production in cyanobacteria. mdpi.com

Initial efforts in engineering cyanobacteria for limonene production resulted in low titers. pnas.org However, computational modeling and synthetic biology approaches have identified that the downstream terpene synthase is a key metabolic flux-controlling node. pnas.org By enhancing the expression of limonene synthase, a significant increase in productivity has been achieved. Further combinatorial metabolic engineering to optimize the expression of genes in the upstream MEP pathway and geranyl pyrophosphate synthase has led to even higher production levels. nih.gov For example, an engineered strain of Synechococcus elongatus UTEX 2973 produced 16.4 mg/L of limonene at a rate of 8.2 mg/L/day. nih.gov Studies have also shown that balancing the ATP/NADPH ratio is crucial for optimizing both photosynthesis and limonene production. frontiersin.org

| Organism | Engineering Strategy | Key Genes/Pathways | Reported Limonene Titer/Productivity |

| Synechococcus elongatus PCC 7942 | Enhanced expression of limonene synthase. | Mentha spicata limonene synthase. | Over 100-fold increase in productivity. pnas.org |

| Synechococcus elongatus UTEX 2973 | Combinatorial metabolic engineering. | Optimized MEP pathway genes, geranyl pyrophosphate synthase, limonene synthase. | 16.4 mg/L (8.2 mg/L/day) nih.gov |

| Synechococcus sp. PCC 7002 | Heterologous expression of limonene synthase. | Limonene synthase. | 4 mg/L over 96 hours. frontiersin.org |

Enzymatic Mechanisms and Catalytic Specificity of Limonene Synthases

Limonene synthases (LS) are pivotal enzymes in the biosynthesis of monoterpenes, catalyzing the complex cyclization of an acyclic precursor into the cyclic olefin, limonene. nih.gov These enzymes are classified as monoterpene synthases and are responsible for the enormous structural diversity observed in this class of metabolites. nih.govacs.org The catalytic process is a model for understanding terpenoid cyclase catalysis due to the relative simplicity of the reaction that converts geranyl diphosphate (GPP) to limonene. nih.govpnas.org

The enzymatic reaction begins with the binding of the substrate, geranyl diphosphate (GPP), within the active site of the enzyme. nih.gov This is followed by the metal ion-dependent ionization of the diphosphate group, typically facilitated by Mg²⁺ or Mn²⁺, to generate a high-energy, allylic carbocation intermediate. pnas.orgnih.gov The enzyme then meticulously controls the reactivity of this intermediate to guide the formation of the final product. nih.gov

A key step in the proposed mechanism for all monoterpene synthases is the isomerization of GPP to either (3R)- or (3S)-linalyl diphosphate (LPP). nih.gov This isomerization allows for the necessary rotation around the C2-C3 bond, positioning the C1 in proximity to C6 for cyclization. nih.gov The subsequent release of the diphosphate group from LPP generates a linalyl cation. An anti-SN' cyclization is then facilitated by the proximity of the C6-C7 double bond to the positive charge, leading to the formation of a terpinyl cation intermediate. nih.gov The reaction is terminated by a deprotonation step, yielding the final limonene product. nih.gov Specifically, in the case of (4S)-limonene synthase, deprotonation from the methyl group adjacent to the carbocation (C8 of the original GPP) results in the formation of (–)-(4S)-limonene as the major product. nih.gov

The catalytic specificity of limonene synthases is remarkable, not only in guiding the specific cyclization cascade but also in determining the stereochemistry of the final product, producing either (+)-(4R)-limonene or (–)-(4S)-limonene. nih.gov This enantiospecificity is dictated by the initial conformation in which GPP binds to the enzyme's active site. pnas.orgnih.gov

Detailed structural and mutational studies have identified key amino acid residues within the active site that are crucial for catalysis and specificity. For instance, in (4S)-limonene synthase from spearmint (Mentha spicata), residues W324 and H579 have been shown to play critical roles in stabilizing the intermediate carbocations. nih.gov Mutagenesis of these residues leads to a significant decrease in enzyme activity and the formation of acyclic or alternative cyclic products, indicating a disruption of the normal catalytic pathway. nih.gov Further research has highlighted the importance of a tyrosine residue (Y573) in the active site, where both the aromatic ring and the hydroxyl group are essential for catalysis. researchgate.net

The catalytic efficiency of limonene synthases can be quantified by their kinetic parameters. These values provide insight into the enzyme's affinity for its substrate and its turnover rate.

Table 1: Kinetic Parameters of Wild-Type and Mutant Limonene Synthases

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

|---|---|---|---|---|

| (4S)-Limonene Synthase (Wild-Type) | GPP | 12.6 | 0.037 | nih.gov |

| (+)-Limonene Synthase (Wild-Type) | GPP | 29.79 ± 7.83 | 0.0905 ± 0.0070 | brandeis.edu |

| (+)-Limonene Synthase (Wild-Type) | DFGPP | 20.50 ± 1.05 | 0.00144 ± 0.00002 | brandeis.edu |

Mutational studies have also been instrumental in dissecting the roles of specific active site residues. By creating variants with single amino acid substitutions, researchers can observe the impact on product distribution and catalytic activity, further elucidating the structure-function relationship of these enzymes.

Table 2: Product Distribution of Wild-Type and Mutant (4S)-Limonene Synthases

| Enzyme Variant | (-)-Limonene (%) | Myrcene (%) | α-Pinene (%) | β-Pinene (%) | Other Products (%) | Source |

|---|---|---|---|---|---|---|

| Wild-Type | 96 | 2 | <2 | <2 | - | nih.gov |

| W324A | - | High | - | - | Linalool, Terpineol | nih.gov |

| H579A | - | High | - | - | Linalool, Terpineol | nih.gov |

These detailed investigations into the enzymatic mechanisms and catalytic specificity of limonene synthases not only advance our fundamental understanding of terpene biosynthesis but also provide a foundation for the metabolic engineering of these enzymes to produce specific, high-value terpene products for various industrial applications. csuchico.edu

Sophisticated Analytical Methodologies in Limonene Research

Advanced Chromatographic Techniques for Limonene (B3431351) Separation and Quantification

Chromatography is a fundamental tool for the separation of chemical compounds. In the context of limonene analysis, advanced techniques are employed to handle the complexities of various sample matrices, from essential oils to biological tissues.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like limonene. dergipark.org.trlongdom.org It is considered a "gold standard" for measuring trace amounts of volatile organic molecules within biological matrices. nih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for both qualitative and quantitative analysis. longdom.org

In the analysis of limonene, GC-MS is instrumental in separating it from other components in complex mixtures such as essential oils or biological samples. nih.govacs.org The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that acts as a chemical fingerprint. s4science.at

For the quantification of limonene in complex matrices like adipose tissue, a sensitive GC-MS assay can be developed. nih.gov This often involves a sample preparation step, such as saponification and solvent extraction, followed by analysis using selected ion monitoring (SIM) mode. SIM mode increases the sensitivity of the analysis by focusing on specific ion fragments characteristic of limonene, allowing for the detection of very low concentrations. nih.govresearchgate.net For instance, a linear calibration curve can be established over a specific mass range of d-limonene per gram of adipose tissue, demonstrating the method's precision and accuracy. nih.gov

The versatility of GC-MS also extends to the analysis of limonene derivatives, such as its oxidation products. researchgate.net Techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to lower the detection limits and overcome matrix interferences when analyzing these derivatives in various products. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) for Limonene Analysis

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and the ability to perform quantitative analysis. nih.govhumanjournals.com It is a versatile, rapid, and cost-effective technique for the analysis of a wide range of compounds, including those found in complex natural product extracts. nih.govjetir.org

For limonene analysis, HPTLC provides a reliable method for its quantification. The separation is performed on a high-performance plate, typically silica gel 60F254, using a suitable mobile phase. jetir.org For example, a mobile phase of chloroform and methanol in an 8:2 v/v ratio has been used for the separation of limonene. jetir.org Detection is often carried out under UV light at a specific wavelength, such as 254 nm, where limonene absorbs light. jetir.org

The retention factor (Rf) value is a key parameter in HPTLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For limonene, a characteristic Rf value can be determined under specific chromatographic conditions. jetir.org Quantitative analysis is achieved by applying standard solutions of known concentrations to the plate alongside the sample. After development, the plate is scanned with a densitometer, and the peak areas of the standard and sample spots are used to calculate the concentration of limonene in the sample. jetir.org

HPTLC is particularly advantageous for its ability to handle multiple samples simultaneously on a single plate, which significantly speeds up the analysis process. humanjournals.comjetir.org

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for determining the chemical structure of molecules and assessing their purity. For limonene and its derivatives, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. dergipark.org.tr It provides detailed information about the carbon-hydrogen framework of a compound. researchgate.net In the context of limonene research, NMR is crucial for characterizing its derivatives. tandfonline.com

Both ¹H NMR and ¹³C NMR are employed to elucidate the structure of newly synthesized limonene derivatives. tandfonline.com For example, in the synthesis of a novel limonene-bis(isoxazole)-thiazolidinone hybrid, ¹H and ¹³C NMR spectral data were used for structural identification. tandfonline.com The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide a wealth of information about the connectivity of atoms within the molecule.

Comparing the NMR spectra of the starting material (limonene) with the final product allows researchers to confirm that the desired chemical transformation has occurred and to verify the structure of the new derivative. researchgate.netresearchgate.net For instance, the appearance of new signals or the disappearance of signals corresponding to the starting material can indicate the formation of the derivative.

Mass Spectrometry (MS) for Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify molecules by measuring their mass-to-charge ratio. nih.govnih.gov In limonene research, MS, often coupled with a chromatographic separation method like liquid chromatography (LC-MS), is a key tool for identifying its metabolites in biological samples such as plasma, urine, and liver tissue. nih.govnih.govresearchgate.net

When limonene is metabolized in the body, it undergoes various chemical transformations, resulting in the formation of different metabolites. nih.govnih.gov LC-MS allows for the separation of these metabolites from the biological matrix, and the mass spectrometer then provides information about their molecular weight and fragmentation patterns. nih.gov

For example, studies have used reversed-phase HPLC coupled with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) MS to identify major limonene metabolites in human plasma and urine. nih.gov Some of the identified metabolites include limonene-1,2-diol, limonene-8,9-diol, perillic acid, and dihydroperillic acid. nih.gov High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, aiding in the confident identification of metabolites. researchgate.net

Chiral Analysis of Limonene Enantiomers

Limonene exists as two enantiomers, (R)-(+)-limonene and (S)-(−)-limonene, which are non-superimposable mirror images of each other. scienceinschool.org These enantiomers can have different biological and sensory properties. scienceinschool.orgoup.com Therefore, the ability to separate and quantify the individual enantiomers, known as chiral analysis, is of significant importance.

Multidimensional gas chromatography (MDGC) is a powerful technique for the direct chiral separation of limonene enantiomers in complex mixtures like essential oils. oup.comnih.govuclm.es This method uses two columns: a primary achiral column for a preliminary separation and a secondary chiral column for the enantiomeric separation. oup.comacs.org The use of cyclodextrin-based chiral stationary phases is common for this purpose. oup.comnih.gov The heart-cutting technique is often employed, where the portion of the eluent from the first column containing the limonene is selectively transferred to the second, chiral column for the separation of the enantiomers. oup.com This approach eliminates interferences from the sample matrix and protects the chiral column from contamination. oup.com

The enantiomeric ratio of limonene can vary depending on its source. For example, limonene from citrus peels is almost entirely the (+)-limonene enantiomer, while the enantiomeric composition in other plants can be more variable. nih.gov Gas chromatography with a chiral column and mass spectrometry detection is used to quantify the enantiomeric ratios of limonene from different emission sources, such as volatile chemical products versus conifers. nih.gov

The ability to distinguish between limonene enantiomers is crucial for quality control, determining the origin of essential oils, and understanding the biological activity of each enantiomer. oup.comacs.org

Interactive Data Table: Analytical Techniques for Limonene

| Analytical Technique | Application | Key Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and quantification of limonene and its derivatives in complex matrices. | Molecular weight, fragmentation pattern, concentration. |

| High-Performance Thin-Layer Chromatography (HPTLC) | Quantification of limonene in extracts. | Retention factor (Rf), concentration. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of limonene derivatives. | Carbon-hydrogen framework, connectivity of atoms. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of limonene metabolites in biological samples. | Molecular weight and structure of metabolites. |

| Multidimensional Gas Chromatography (MDGC) | Chiral separation of limonene enantiomers. | Enantiomeric ratio and excess. |

Polarimetric and Chiral Chromatography Methods

The chiral nature of limonene, existing as (R)-(+)-limonene and (S)-(-)-limonene, requires analytical methods that can differentiate between these two enantiomers. Polarimetry and chiral chromatography are the primary techniques employed for this purpose.

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. This method can be a rapid and direct way to quantify chiral substances in a sample, provided the matrix itself does not interfere with the measurement. For instance, polarimetry has been validated for the quantification of limonene-loaded nanoemulsions. The principle relies on the direct relationship between the observed angle of optical rotation and the concentration of the chiral analyte. However, a limitation of this technique is its potential lack of specificity if other chiral compounds are present in the sample matrix.

Chiral Chromatography encompasses a suite of techniques that utilize a chiral stationary phase (CSP) to achieve the separation of enantiomers. Gas chromatography (GC) is a widely used method for the analysis of volatile compounds like limonene. When coupled with a chiral column, typically containing cyclodextrin derivatives, GC can effectively separate (R)- and (S)-limonene. Multidimensional gas chromatography-mass spectrometry (MDGC-MS) is an even more advanced approach that provides high-resolution separation and definitive identification of enantiomers in complex mixtures, such as essential oils. This technique has been successfully applied to determine the enantiomeric excess of limonene in various citrus oils.

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are other powerful chiral separation techniques. These methods are particularly useful for the analysis of less volatile or thermally labile limonene derivatives. The choice of the chiral stationary phase and the mobile phase is critical for achieving optimal separation of the enantiomers.

Table 1: Comparison of Analytical Methods for Limonene Enantiomer Analysis

Technique Principle of Separation/Detection Common Application Advantages Limitations Polarimetry Measures the rotation of plane-polarized light by chiral molecules. Quantification of enantiomeric excess in pure or simple mixtures. Rapid, non-destructive, and direct measurement. Requires a transparent sample and is susceptible to interference from other chiral compounds. Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase. Separation and quantification of volatile enantiomers like limonene in essential oils and other complex matrices. High resolution and sensitivity, can be coupled with mass spectrometry (MS) for identification. Limited to thermally stable and volatile compounds. Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. Separation of a wide range of non-volatile or thermally sensitive limonene derivatives. Versatile, with a wide range of available chiral stationary phases. May require derivatization of the analyte. Chiral Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase for enantiomeric separation on a chiral stationary phase. Preparative and analytical scale separation of enantiomers. Faster than HPLC with lower solvent consumption. Requires specialized equipment.

Table of Chemical Compounds Mentioned

Compound Name Limonene (R)-(+)-limonene (S)-(-)-limonene α-terpineol Carveol (B46549) Carvone (B1668592) Perillyl alcohol Limonene-1,2-diol Terpinen-4-ol Menthol Chloroform Methanol Dihydroperillic acid cis-carveol trans-carveol Perillic acid Limonene-8,9-diol

Mechanistic Investigations of Biological Activities Pre Clinical Focus

Elucidation of Antimicrobial Mechanisms

Limonene (B3431351) has demonstrated a broad spectrum of activity against various pathogenic microorganisms. Its antimicrobial efficacy stems from its ability to disrupt fundamental cellular structures and interfere with essential intracellular processes.

Effects on Cellular Morphology and Membrane Integrity

A primary mechanism of limonene's antimicrobial action involves the disruption of microbial cell membranes. Being a lipophilic compound, limonene can readily partition into the lipid bilayer of bacterial and fungal cell membranes, leading to a loss of structural integrity. ms-editions.clresearchgate.net This disruption manifests as altered cellular morphology, increased membrane permeability, and ultimately, cell lysis.

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) studies have visually confirmed these effects, revealing significant damage to the cell walls and membranes of bacteria such as Staphylococcus aureus and Listeria monocytogenes following treatment with limonene. nih.gov This damage leads to the leakage of vital intracellular components, including nucleic acids and proteins, which is a key indicator of compromised membrane integrity. nih.govnih.govnih.gov The increase in membrane permeability has been further substantiated by assays showing the leakage of 260 nm absorbing materials (indicative of nucleic acids) and an increase in the uptake of fluorescent dyes like propidium iodide, which can only enter cells with damaged membranes. nih.govnih.gov

Interactive Data Table: Effects of Limonene on Bacterial Membrane Integrity

| Microorganism | Limonene Concentration | Observed Effects | Reference |

| Listeria monocytogenes | 1 and 2 x MIC | Increased membrane conductivity, leakage of nucleic acids and proteins. | nih.gov |

| Escherichia coli | 1x MIC | Membrane disruption, cellular leakage. | nih.gov |

| Staphylococcus aureus | MIC (20 ml/L) | Destruction of cell morphology and cell wall integrity. | nih.gov |

Modulation of Intracellular Processes

Beyond direct membrane damage, limonene interferes with critical intracellular functions, further contributing to its antimicrobial effects.

One of the key intracellular targets is energy metabolism. Studies have shown that limonene can lead to a significant decrease in intracellular ATP content in bacteria like L. monocytogenes. nih.govresearchgate.net This is achieved by inhibiting the activity of ATPase enzymes and the respiratory chain complexes, which are crucial for ATP synthesis. nih.govresearchgate.net The disruption of the proton motive force and the collapse of the membrane potential are also contributing factors to this energy depletion.

Furthermore, limonene has been shown to interfere with the synthesis of essential macromolecules. Evidence suggests that it can interact with DNA, potentially unwinding the plasmid structure and thereby inhibiting DNA transcription and translation processes. nih.govnih.gov While the direct inhibition of protein synthesis has been observed, the precise mechanisms are still under investigation. mdpi.com Some studies also suggest that limonene can inhibit the isoprenylation of proteins, a post-translational modification essential for the function of many proteins involved in cellular signaling and survival, although this mechanism is more extensively studied in the context of its anticancer activity.

Mechanistic Investigations of Antineoplastic Activities

Limonene has demonstrated promising antineoplastic properties in a variety of cancer cell lines. Its anticancer effects are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of key intracellular signaling pathways that govern cell growth and survival.

Apoptosis Induction Pathways

A significant component of limonene's anticancer activity is its ability to induce apoptosis in cancer cells. This is primarily achieved through the intrinsic or mitochondrial pathway of apoptosis.

Limonene treatment has been shown to modulate the expression of key proteins in the Bcl-2 family, which are critical regulators of the mitochondrial pathway. nih.govspandidos-publications.comfrontiersin.orgresearchgate.netmdpi.com Specifically, it upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.comresearchgate.netmdpi.commdpi.com This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytosol. nih.govspandidos-publications.com

The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases, known as caspases. Limonene has been observed to induce the activation of caspase-9, the initiator caspase in the mitochondrial pathway, and subsequently, the executioner caspase-3. nih.govspandidos-publications.commdpi.comresearchgate.net Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Interactive Data Table: Pro-Apoptotic Effects of Limonene on Cancer Cells

| Cancer Cell Line | Limonene Concentration | Key Findings | Reference |

| T24 (Bladder Cancer) | 9, 18, 36 µM | Increased apoptotic cells (5.35%, 15.61%, 34.71% respectively), increased Bax and caspase-3, decreased Bcl-2. | researchgate.net |

| Caco-2 (Colorectal) | 18.6 µM (IC50) | Increased levels of caspase-3 and Bax, decreased Bcl-2. | mdpi.comnih.gov |

| LS174T (Colon Cancer) | Dose-dependent | Increased Bax/Bcl-2 ratio, activation of caspase-9 and -3. | nih.govspandidos-publications.com |

Cell Cycle Regulation and Proliferation Inhibition

In addition to inducing apoptosis, limonene can inhibit the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Several studies have demonstrated that limonene can induce cell cycle arrest at the G2/M phase. researchgate.net For instance, in T24 human bladder cancer cells, treatment with limonene led to a significant accumulation of cells in the G2/M phase of the cell cycle, with up to 73% of cells arrested at this phase at higher concentrations. researchgate.net

This cell cycle arrest prevents cancer cells from proceeding through mitosis, thereby halting their proliferation. The precise molecular mechanisms underlying this G2/M arrest are still being elucidated but are thought to involve the modulation of key cell cycle regulatory proteins.

Modulation of Intracellular Signaling Pathways

Limonene exerts its antineoplastic effects by targeting key intracellular signaling pathways that are often dysregulated in cancer, promoting cell survival and proliferation. Two of the most well-studied pathways in this context are the PI3K/Akt and ERK pathways.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, and its overactivation is common in many cancers. Limonene has been shown to inhibit this pathway by decreasing the phosphorylation of Akt, a key downstream effector of PI3K. researchgate.netnih.govnih.gov By inhibiting Akt phosphorylation, limonene can promote apoptosis and suppress cell survival signals. nih.govnih.gov

The Ras/Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Studies have indicated that limonene can modulate this pathway by reducing the phosphorylation of ERK1/2. researchgate.net The inhibition of ERK phosphorylation can lead to decreased cell proliferation and survival. frontiersin.orgresearchgate.net

Induction of Reactive Oxygen Species (ROS)

In the context of cancer research, limonene has been observed to paradoxically induce reactive oxygen species (ROS) in tumor cells, a mechanism that contributes to its anti-cancer effects. While often touted for its antioxidant properties in healthy cells, in cancer cells, d-limonene can act as a pro-oxidant, leading to increased ROS levels. This elevation in ROS can trigger oxidative stress, which in turn can lead to cellular damage and apoptosis (programmed cell death) in malignant cells. nih.govresearchgate.net

For instance, in human colorectal adenocarcinoma cells (Caco-2), treatment with d-limonene led to a significant increase in ROS formation. This was accompanied by a decrease in the cellular antioxidant glutathione (GSH), indicating a shift towards an oxidative state within the cancer cells. nih.gov This pro-oxidant activity is a key component of its ability to induce apoptosis, as evidenced by the concurrent activation of caspase-3 and an increased Bax/Bcl-2 ratio, hallmarks of the apoptotic cascade. nih.govmdpi.com

The induction of ROS by limonene is not a standalone event but is integrated with other signaling pathways. The increased oxidative stress can lead to the activation of stress-related pathways, such as the p38 MAPK pathway, which can further promote apoptosis. nih.gov This dual role, acting as an antioxidant in normal cells and a pro-oxidant in cancer cells, highlights the complexity of limonene's biological activities and its potential as a selective anti-cancer agent.

Anti-inflammatory Pathways and Immunomodulatory Effects

Limonene has demonstrated significant anti-inflammatory and immunomodulatory effects in a variety of pre-clinical models. mdpi.comnih.gov Its mechanisms of action are multifaceted, involving the modulation of key inflammatory mediators and signaling pathways.

Cytokine Production Modulation

A primary mechanism through which limonene exerts its anti-inflammatory effects is by modulating the production of cytokines. In various studies, limonene has been shown to decrease the levels of pro-inflammatory cytokines while in some cases increasing the levels of anti-inflammatory cytokines. nih.govnih.govunesp.br

Specifically, d-limonene has been found to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govnih.govnih.gov This reduction in pro-inflammatory cytokines has been observed in different models, including in macrophages and in animal models of intestinal and neuroinflammation. nih.govnih.govnih.gov For example, in a study with RAW 264.7 macrophages, d-limonene dose-dependently decreased the secretion of TNF-α, IL-1β, and IL-6. nih.gov Furthermore, in a rat model of colitis, limonene administration led to lower serum concentrations of TNF-α and peripheral IL-6. researchgate.net

Antioxidant Defense Mechanisms at Cellular Level

Limonene enhances cellular antioxidant defenses, which contributes to its anti-inflammatory and protective effects. It has been shown to upregulate the expression and activity of several key antioxidant enzymes. frontiersin.orgresearchgate.net This is primarily achieved through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response. nih.govresearchgate.net

Upon activation by limonene, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, leading to their transcription. researchgate.net Pre-clinical studies have demonstrated that limonene treatment can increase the expression of Nrf2-dependent enzymes, including heme oxygenase 1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO-1), and γ-glutamylcysteine synthetase (γ-GCLC). researchgate.net

Furthermore, limonene has been observed to increase the levels and/or activity of other critical antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govresearchgate.netsciety.org By bolstering these endogenous antioxidant systems, limonene helps to neutralize ROS, reduce oxidative stress, and thereby mitigate inflammation and cellular damage. frontiersin.orgsciety.org

Neurobiological Effects in Animal Models (mechanistic insights)

Pre-clinical studies in animal models have revealed several neurobiological effects of limonene, suggesting its potential as a neuroprotective and anxiolytic agent. The underlying mechanisms appear to involve the modulation of various neurotransmitter systems. caringsunshine.com

Limonene has been shown to influence the dopaminergic and GABAergic systems. In mice, limonene treatment increased dopamine levels in the striatum and enhanced the expression of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov It also increased the expression of GAD-67, an enzyme involved in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). nih.gov The anxiolytic-like effects of limonene, observed as increased open-arm exploration in the elevated plus-maze test, were linked to these neurochemical changes. nih.gov Interestingly, the anxiolytic activity and the enhancement of GABA release were blocked by an adenosine A2A receptor antagonist, suggesting a role for this receptor in mediating limonene's effects. nih.gov

In addition to its influence on dopamine and GABA, limonene and its metabolites have been found to affect other monoamine neurotransmitters. nih.gov Animal studies have suggested that limonene may also modulate the serotonergic system, which is implicated in mood and anxiety regulation. caringsunshine.com The pleasant citrus scent of limonene is also thought to contribute to its mood-elevating effects, potentially through mechanisms related to aromatherapy. caringsunshine.com

Other Investigated Biological Activities in Pre-clinical Models

Beyond its anti-inflammatory and neurobiological effects, limonene has been investigated for a range of other biological activities in pre-clinical settings.

One of the most extensively studied areas is its chemopreventive and chemotherapeutic potential. Limonene has been shown to inhibit the growth of various cancer cells in vitro and reduce tumor burden in animal models of breast, skin, liver, lung, and stomach cancer. frontiersin.orgnih.govfrontiersin.org The mechanisms underlying its anti-cancer effects are diverse and include the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. nih.govresearchgate.net Limonene can modulate key signaling pathways involved in cancer progression, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. mdpi.comdiff.org It has also been shown to induce phase I and phase II carcinogen-metabolizing enzymes, which can help in the detoxification of carcinogenic compounds. nih.gov

Limonene has also demonstrated gastroprotective effects in animal models of gastric ulcers. nih.govresearchgate.net Its mechanism of action in this context involves an increase in gastric mucus production, which forms a protective barrier against damaging agents. nih.govresearchgate.net Studies have also pointed to the involvement of prostaglandins and the maintenance of mucosal blood flow in its gastroprotective activity. researchgate.net

Metabolism, Biotransformation, and Degradation Pathways

Microbial Biotransformation of Limonene (B3431351)

Microorganisms play a significant role in the biotransformation and degradation of limonene, utilizing it as a carbon and energy source. Various bacterial, fungal, and yeast species have been shown to metabolize limonene through diverse enzymatic pathways. core.ac.ukresearchgate.netmagtech.com.cnnih.gov This microbial activity can lead to the production of a range of oxygenated monoterpenes. researchgate.netmagtech.com.cn

Enzymatic Pathways and Key Enzymes

Microbial biotransformation of limonene is initiated by the introduction of functional groups, often through oxidation reactions catalyzed by specific enzymes. nih.gov Cytochrome P450-dependent monooxygenases are frequently involved in the initial hydroxylation of limonene at different positions on the molecule. scielo.brresearchgate.net These enzymes catalyze the insertion of an oxygen atom into the limonene structure, leading to the formation of hydroxylated products. scielo.br

Other key enzymes identified in limonene biotransformation pathways include Baeyer-Villiger monooxygenases and epoxide hydrolases, which are involved in the degradation of limonene, potentially through a C-1-oxygenated pathway. nih.gov Dehydrogenases also play a role in further modifying initial oxygenated products. For instance, perillyl alcohol can be oxidized to perillaldehyde (B36042) and then to perillic acid by the action of dehydrogenases. nih.govscielo.br Similarly, carveol (B46549) can be converted to carvone (B1668592) by a trans-carveol dehydrogenase. mdpi.com The specific enzymes involved and the resulting metabolic routes can vary depending on the microbial species and the specific enantiomer of limonene being metabolized. ethz.ch

Identification of Biotransformation Products